An In-Depth Technical Guide to the Chemical Structure of Linderane
An In-Depth Technical Guide to the Chemical Structure of Linderane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linderane (B1675479), a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the lindenane class of sesquiterpenoids, it possesses a unique and complex chemical architecture that is foundational to its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure of Linderane, including its physicochemical properties, spectroscopic data, and key biological activities, with a focus on its mechanisms of action.
Chemical Structure and Physicochemical Properties
Linderane is characterized by a complex, polycyclic structure. Its systematic IUPAC name is (1S,4E,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.0¹﹐¹³.0⁷﹐¹¹]hexadeca-4,7(11),9-trien-15-one. The molecule features a sterically congested cyclopentane (B165970) ring and an unusual trans-5/6 ring junction, which are characteristic of the lindenane sesquiterpenoid family.[1][2]
Table 1: Physicochemical Properties of Linderane [2]
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.28 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 260.10485899 Da |
| Monoisotopic Mass | 260.10485899 Da |
| Topological Polar Surface Area | 52 Ų |
| Heavy Atom Count | 19 |
| Complexity | 457 |
| Solubility | ≥8.7mg/mL in DMSO with gentle warming[3] |
| Physical Appearance | Solid[3] |
| Storage | Store at -20°C[3] |
A 2D chemical structure diagram of Linderane is provided below:
Spectroscopic Data for Structural Elucidation
The definitive structure of Linderane has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
Crystal Structure
The crystal structure of Linderane has been determined by X-ray diffraction analysis.[2] The crystallographic data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms, confirming the complex stereochemistry of the molecule.
Table 2: Crystal Structure Data for Linderane [2]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 13.633 Å |
| b | 9.102 Å |
| c | 10.153 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
Isolation and Synthesis
Isolation from Natural Sources
Linderane is primarily isolated from plants of the Lindera genus, particularly the roots of Lindera aggregata.[4][5] The general procedure for its isolation involves the extraction of the plant material with an organic solvent such as ethanol, followed by a series of chromatographic purification steps.
Experimental Workflow for a General Isolation Protocol:
Caption: General workflow for the isolation of Linderane.
Total Synthesis
Biological Activity and Mechanisms of Action
Linderane exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Its mechanisms of action are multifaceted and involve interactions with key signaling pathways.
Mechanism-Based Inactivation of Cytochrome P450 2C9 (CYP2C9)
Linderane has been identified as a mechanism-based inactivator of CYP2C9, a crucial enzyme involved in the metabolism of numerous drugs.[7][8][9] This inactivation is time- and concentration-dependent and occurs through the formation of reactive metabolites.
The metabolic activation of the furan (B31954) ring in Linderane leads to the formation of reactive intermediates, a furanoepoxide and a γ-ketoenal. These electrophilic species can then covalently bind to the CYP2C9 enzyme, leading to its irreversible inactivation.[7][8]
Table 3: Kinetic Parameters for CYP2C9 Inactivation by Linderane [7]
| Parameter | Value |
| k_inact (maximal rate of inactivation) | 0.0419 min⁻¹ |
| K_I (concentration for half-maximal inactivation) | 1.26 μM |
Experimental Protocol for CYP2C9 Inactivation Assay: A typical in vitro experiment to determine the mechanism-based inactivation of CYP2C9 by Linderane involves incubating human liver microsomes or recombinant CYP2C9 with Linderane in the presence of NADPH. The activity of CYP2C9 is then measured at different time points using a probe substrate (e.g., diclofenac) and quantifying the formation of its metabolite via LC-MS.
Caption: Mechanism of CYP2C9 inactivation by Linderane.
Modulation of the Cannabinoid 2 Receptor (CB2R) Signaling Pathway
Linderane has been shown to exert analgesic and anxiolytic effects by modulating the cannabinoid 2 receptor (CB2R) signaling pathway. Activation of CB2R is known to play a role in regulating immune responses and inflammation.
The activation of CB2R by a ligand, such as an endocannabinoid or a synthetic agonist, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. This cascade can influence downstream signaling molecules like ERK and p38 MAPK, ultimately modulating cellular processes.[10][11][12][13]
Caption: Simplified CB2R signaling pathway.
Anti-inflammatory and Anticancer Activities
Lindenane sesquiterpenoids, as a class, have demonstrated potent anti-inflammatory and cytotoxic activities. While specific IC₅₀ values for Linderane are not detailed in the provided search results, studies on structurally related lindenane dimers provide insights into their potential efficacy.
Table 4: Biological Activities of Structurally Related Lindenane Sesquiterpenoid Dimers
| Compound/Activity | Cell Line | IC₅₀ (μM) | Reference |
| Anti-inflammatory Activity (NO production inhibition) | |||
| Sarglaroid A | RAW264.7 | 19.8 ± 1.06 | [14] |
| Compound 13 (from Sarcandra glabra) | RAW264.7 | 10.7 ± 0.25 | [14] |
| Chloranholide (compounds 21-24, 26, 30, 32, 36) | BV-2 | 3.18 - 11.46 | [15] |
| Anticancer Activity (Cell proliferation inhibition) | |||
| Sarglaroid B | MCF-7 | 5.4 | [14] |
| Sarglaroid B | MDA-MB-231 | 10.2 | [14] |
| Sarglaroid C | MCF-7 | 7.8 | [14] |
| Sarglaroid C | MDA-MB-231 | 9.5 | [14] |
These data suggest that Linderane and its derivatives are promising candidates for the development of novel anti-inflammatory and anticancer agents. Further research is warranted to fully elucidate the specific activities and mechanisms of Linderane itself.
Conclusion
Linderane possesses a unique and intricate chemical structure that underpins its significant biological activities. This technical guide has provided a detailed overview of its chemical and physical properties, structural elucidation, and mechanisms of action, particularly its roles in CYP2C9 inactivation and CB2R signaling. The information presented here is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this fascinating natural product.
References
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